molecular formula C6H6ClNO B11807141 5-Chloro-2-methylpyridin-4-OL

5-Chloro-2-methylpyridin-4-OL

Cat. No.: B11807141
M. Wt: 143.57 g/mol
InChI Key: RPMOIHNGISPYRG-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyridin-4-OL is a substituted pyridine derivative featuring a chlorine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring. Pyridine derivatives are widely studied for their bioactivity, solubility profiles, and utility as intermediates in drug development .

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

5-chloro-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H6ClNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9)

InChI Key

RPMOIHNGISPYRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylpyridin-4-OL typically involves the chlorination of 2-methylpyridin-4-OL. One common method includes the reaction of 2-methylpyridin-4-OL with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-methylpyridin-4-OL may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide (NaOCH3) in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methylpyridin-4-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 5-Chloro-2-methylpyridin-4-OL with analogous pyridine-based compounds listed in the Catalog of Pyridine Compounds (2017) and other sources. Key structural variations and inferred properties are highlighted.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-2-methylpyridin-4-OL Cl (5), CH₃ (2), OH (4) C₆H₆ClNO 143.57 Combines chloro and methyl groups with a hydroxyl, balancing lipophilicity and reactivity.
5-Chloro-2,3-dimethoxypyridin-4-ol Cl (5), OCH₃ (2,3), OH (4) C₇H₈ClNO₃ 189.60 Methoxy groups enhance electron density but reduce solubility in polar solvents .
5-Chloro-2-methoxypyridin-3-ol Cl (5), OCH₃ (2), OH (3) C₆H₆ClNO₂ 159.57 Methoxy at 2-position may sterically hinder interactions at the 3-OH site .
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol Cl (5), OCH₂CH₂OH (2), OH (3) C₇H₈ClNO₃ 189.60 Hydroxyethoxy sidechain improves aqueous solubility compared to methoxy .
3-Amino-5-methoxypyridin-4-ol•2HCl NH₂ (3), OCH₃ (5), OH (4) C₆H₉Cl₂N₂O₂ 223.06 Amino group introduces basicity; HCl salt enhances stability and crystallinity .

Key Research Findings and Inferences

The hydroxyl group at the 4-position in 5-Chloro-2-methylpyridin-4-OL may act as a hydrogen bond donor, a feature critical for target binding in drug candidates .

Solubility and Bioavailability: Compounds with hydrophilic substituents (e.g., hydroxyethoxy in 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol) exhibit improved water solubility, whereas methyl or methoxy groups increase lipophilicity . The absence of ionizable groups in 5-Chloro-2-methylpyridin-4-OL may limit its solubility in physiological buffers compared to amino-substituted analogs like 3-Amino-5-methoxypyridin-4-ol•2HCl .

Synthetic Accessibility :

  • Methoxy and hydroxyethoxy groups often require protection/deprotection strategies during synthesis, increasing complexity compared to methyl-substituted derivatives .

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